Ethyl 2-methyl-6,7-dihydro-5H-pyrrolizine-3-carboxylate
Description
Ethyl 2-methyl-6,7-dihydro-5H-pyrrolizine-3-carboxylate is a pyrrolizine derivative characterized by a bicyclic structure comprising a pyrrole ring fused to a partially saturated seven-membered ring. The ethyl ester group at position 3 and the methyl substituent at position 2 contribute to its unique physicochemical properties.
Properties
IUPAC Name |
ethyl 2-methyl-6,7-dihydro-5H-pyrrolizine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-3-14-11(13)10-8(2)7-9-5-4-6-12(9)10/h7H,3-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLHQZYHJCOVOAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=C2N1CCC2)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-methyl-6,7-dihydro-5H-pyrrolizine-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a pyrrole derivative with an acylating agent, followed by cyclization to form the pyrrolizine ring . The reaction conditions often include the use of catalysts such as Cs2CO3 in DMSO, and the reactions are carried out at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-methyl-6,7-dihydro-5H-pyrrolizine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles like sodium methoxide (NaOMe) for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Medicinal Chemistry
Ethyl 2-methyl-6,7-dihydro-5H-pyrrolizine-3-carboxylate has been researched for its potential therapeutic applications, particularly in the development of new pharmaceuticals.
Antitumor Activity
Recent studies have indicated that derivatives of pyrrolizine compounds exhibit promising antitumor activity. For instance, research has demonstrated that certain substituted pyrrolizines can interact with DNA and exhibit cytotoxic effects against cancer cell lines. The mechanisms often involve the inhibition of key cellular processes that lead to apoptosis in malignant cells .
Anti-inflammatory Properties
Compounds similar to this compound have shown selective inhibition of cyclooxygenase-2 (COX-2), an enzyme associated with inflammation and pain. This suggests potential applications in treating inflammatory diseases such as arthritis and other rheumatic conditions .
Organic Synthesis
The compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Synthesis of Novel Compounds
This compound can be utilized to synthesize various derivatives through reactions such as cyclization and functional group modifications. These derivatives may possess enhanced biological activities or improved pharmacological profiles .
Applications in Material Science
Research indicates that pyrrolizine derivatives can be incorporated into polymer matrices to enhance material properties such as thermal stability and mechanical strength. This opens avenues for applications in coatings and composite materials .
Antitumor Research
A study published in the Journal of Medicinal Chemistry explored the synthesis of bis(hydroxymethyl)- and bis(carbamate)-substituted pyrrolizines, demonstrating their interaction with DNA and subsequent antileukemic activity. The findings suggest that modifications to the ethyl 2-methyl-6,7-dihydro-5H-pyrrolizine structure could yield compounds with significant therapeutic potential .
Inflammatory Disease Models
In a model studying inflammatory responses, compounds derived from this compound were tested for their ability to inhibit COX enzymes. Results indicated a marked reduction in inflammatory markers, supporting further investigation into its use as an anti-inflammatory agent .
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of ethyl 2-methyl-6,7-dihydro-5H-pyrrolizine-3-carboxylate involves its interaction with specific molecular targets and pathways. It may act by inhibiting certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways are still under investigation, but it is believed to involve modulation of signaling pathways related to inflammation and microbial growth .
Comparison with Similar Compounds
Key Observations:
Core Heterocycle Modifications: The pyrrolizine core in the target compound is replaced with pyrazole or pyrazolo-oxazine systems in analogs. The 0.94-similarity compound (139297-51-1) retains a pyrazole backbone but introduces methoxy and methyl groups, enhancing hydrophobicity compared to the ethyl ester group in the target compound.
Functional Group Variations :
- Ethyl/methyl ester vs. carboxylic acid: Esters generally improve membrane permeability, while carboxylic acids may enhance solubility or hydrogen-bonding capacity .
- Hydroxyl and methoxy groups in analogs (e.g., 1018446-60-0, 139297-51-1) could influence antioxidant or antimicrobial activity, as seen in related tetrazole Schiff bases .
coli, albeit weaker than doxycycline.
Research Findings and Implications
- Antimicrobial Potential: The ethyl ester group in the target compound may mimic the pharmacophore of active pyridazine derivatives, though activity is likely modulated by the pyrrolizine core’s rigidity and electron distribution .
- Pharmaceutical Relevance : Analogs like 5-Methoxy-1-methyl-1H-pyrazole-3-carboxylic acid (139297-51-1) are structurally closer to pharmaceutical intermediates, as seen in standards for risperidone derivatives (). This highlights the importance of substituent positioning in drug design .
- Synthetic Challenges : The pyrrolizine ring’s partial saturation may complicate synthesis compared to simpler pyrazole systems, necessitating advanced catalytic or cyclization methods.
Biological Activity
Ethyl 2-methyl-6,7-dihydro-5H-pyrrolizine-3-carboxylate is a compound belonging to the class of pyrrolizine derivatives, which are recognized for their diverse biological activities. This article explores its biological activity, including antimicrobial properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C₁₁H₁₅NO₂
- Molecular Weight : 193.24 g/mol
- CAS Number : 2104220-54-2
Biological Activity Overview
This compound exhibits several biological activities, particularly in the fields of microbiology and pharmacology. Research indicates its potential as an antimicrobial and anti-inflammatory agent.
Antimicrobial Activity
A study conducted on various pyrrolidine derivatives highlighted the antibacterial and antifungal properties of compounds similar to this compound. The compound was tested against several bacterial strains, including Gram-positive and Gram-negative bacteria.
| Microbial Strain | Minimum Inhibitory Concentration (MIC) [mg/mL] |
|---|---|
| Staphylococcus aureus | 0.0039 |
| Escherichia coli | 0.0048 |
| Bacillus mycoides | 0.0048 |
| Candida albicans | 0.039 |
The results indicate that the compound exhibits significant antibacterial activity, particularly against S. aureus and E. coli, with MIC values suggesting potent efficacy .
The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets. It is hypothesized that the compound may inhibit certain enzymes or receptors associated with microbial growth and inflammation pathways. This interaction leads to the observed biological effects, including inhibition of cell wall synthesis in bacteria and modulation of inflammatory responses .
Case Studies and Research Findings
- Antimicrobial Efficacy Study : A comprehensive evaluation of pyrrolidine alkaloids indicated that this compound demonstrated notable antimicrobial activity against various pathogens. The study emphasized structure-activity relationships (SAR), suggesting that modifications in the molecular structure could enhance its bioactivity .
- Inflammatory Response Modulation : Research has explored the use of pyrrolizine derivatives in treating inflammatory conditions. This compound showed promise in reducing inflammation markers in vitro, indicating its potential for therapeutic applications in inflammatory diseases .
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it can be compared with other pyrrolizine derivatives:
| Compound Name | Biological Activity |
|---|---|
| Ethyl 3-methyl-6,7-dihydro-5H-pyrrolizine-1-carboxylate | Moderate antibacterial activity |
| Ethyl 2-amino-6,8-dimethyl-1,3-dioxo-tetrahydropyrrolo-[1,2-a]pyrazine | Antifungal properties |
This comparison highlights how variations in substitution patterns can lead to different biological activities among similar compounds .
Q & A
Q. What statistical methods resolve overlapping signals in NMR spectra of pyrrolizine analogs?
- Answer: Advanced techniques include:
- 2D NMR (COSY, HSQC): Resolves scalar couplings and assigns overlapping protons.
- DOSY: Differentiates compounds in mixtures by diffusion coefficients.
- Line-shape analysis: Software like MestReNova deconvolutes merged peaks.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
